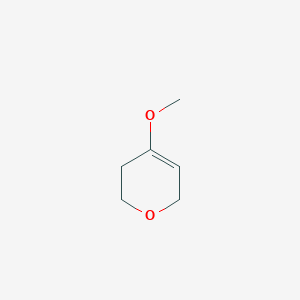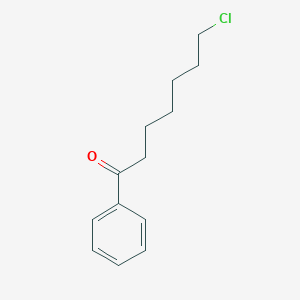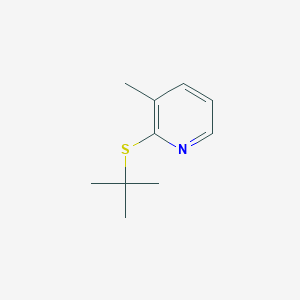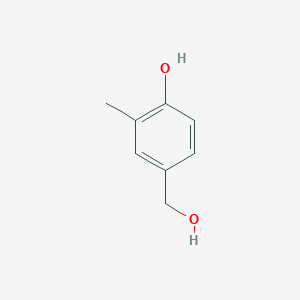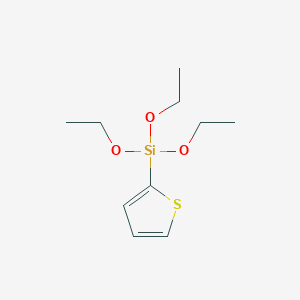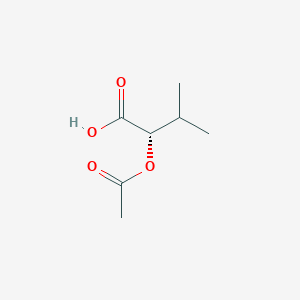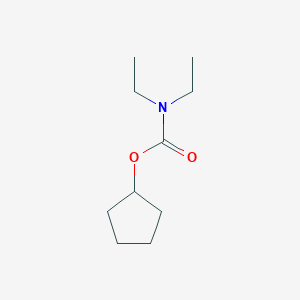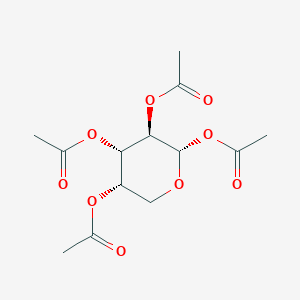
1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose, commonly referred to as Arabinose P4, is a synthetic carbohydrate molecule that has been widely used in scientific research. This molecule is a derivative of the naturally occurring sugar, arabinose, and is commonly used in the synthesis of other complex carbohydrates.
Wirkmechanismus
The mechanism of action of Arabinose P4 is not well understood. However, it is believed that this molecule is able to mimic the structure of naturally occurring carbohydrates, allowing it to interact with carbohydrate-binding proteins and enzymes. This interaction can lead to the modulation of enzymatic activity, which can have downstream effects on cellular processes.
Biochemische Und Physiologische Effekte
Arabinose P4 has been shown to have a variety of biochemical and physiological effects. This molecule has been shown to inhibit the growth of certain bacteria and fungi, and has been used as a tool for the study of carbohydrate-protein interactions. Additionally, Arabinose P4 has been shown to have immunomodulatory effects, and has been used in the development of carbohydrate-based vaccines.
Vorteile Und Einschränkungen Für Laborexperimente
Arabinose P4 has several advantages for use in lab experiments. This molecule is stable, easy to handle, and can be easily synthesized. Additionally, Arabinose P4 is a versatile building block for the synthesis of other complex carbohydrates. However, there are also limitations to the use of Arabinose P4. This molecule can be expensive to synthesize, and its mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for the study of Arabinose P4. One direction is the continued development of carbohydrate-based vaccines using Arabinose P4 as a building block. Additionally, the study of the biosynthesis of complex carbohydrates using Arabinose P4 could lead to the development of new therapeutic targets. Finally, the development of new synthesis methods for Arabinose P4 could make this molecule more accessible for use in scientific research.
Synthesemethoden
Arabinose P4 can be synthesized through a multi-step process that involves the protection of the hydroxyl groups on the arabinose molecule. The protection of these groups is necessary to prevent unwanted reactions during subsequent steps. The protected arabinose molecule is then reacted with acetic anhydride to form the tetraacetylated derivative, Arabinose P4.
Wissenschaftliche Forschungsanwendungen
Arabinose P4 has been widely used in scientific research as a building block for the synthesis of other complex carbohydrates. This molecule has been used in the synthesis of glycans, glycopeptides, and glycolipids. Additionally, Arabinose P4 has been used in the study of the biosynthesis of complex carbohydrates and in the development of carbohydrate-based vaccines.
Eigenschaften
CAS-Nummer |
17080-99-8 |
|---|---|
Produktname |
1-O,2-O,3-O,4-O-Tetraacetyl-alpha-L-arabinopyranose |
Molekularformel |
C13H18O9 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
[(3S,4S,5R,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12+,13-/m0/s1 |
InChI-Schlüssel |
MJOQJPYNENPSSS-RVMXOQNASA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
1-O,2-O,3-O,4-O-Tetraacetyl-α-L-arabinopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



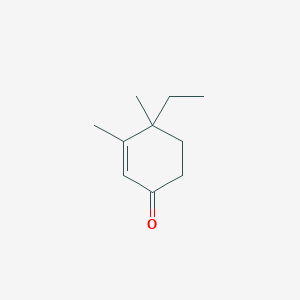
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)
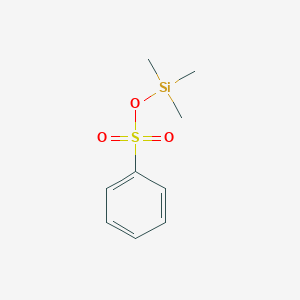
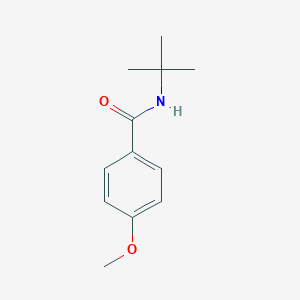
![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
